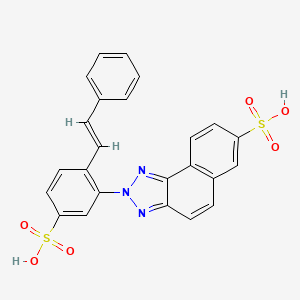
4-(2H-6-Sulfonaphtho(1,2-d)triazol-2-yl)stilbene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2H-6-Sulfonaphtho(1,2-d)triazol-2-yl)stilbene-2-sulfonic acid is a complex organic compound known for its unique structural properties and applications. This compound is characterized by the presence of a sulfonaphtho triazole group attached to a stilbene backbone, making it a versatile molecule in various scientific and industrial fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-6-Sulfonaphtho(1,2-d)triazol-2-yl)stilbene-2-sulfonic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of naphtho triazole derivatives with stilbene sulfonic acid under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2H-6-Sulfonaphtho(1,2-d)triazol-2-yl)stilbene-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2), reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonated derivatives, while substitution reactions can produce a variety of substituted stilbene compounds .
Applications De Recherche Scientifique
4-(2H-6-Sulfonaphtho(1,2-d)triazol-2-yl)stilbene-2-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological assays and studies due to its unique structural properties.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2H-6-Sulfonaphtho(1,2-d)triazol-2-yl)stilbene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 4-(2H-naphtho[1,2-d]triazol-2-yl)stilbene-2-sulphonate
- Disodium 4-(2H-6-sulfonaphtho(1,2-d)triazol-2-yl)stilbene-2-sulfonate
Uniqueness
4-(2H-6-Sulfonaphtho(1,2-d)triazol-2-yl)stilbene-2-sulfonic acid stands out due to its unique combination of structural features, which confer specific chemical and physical properties. These properties make it particularly useful in applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
63389-63-9 |
|---|---|
Formule moléculaire |
C24H17N3O6S2 |
Poids moléculaire |
507.5 g/mol |
Nom IUPAC |
2-[2-[(E)-2-phenylethenyl]-5-sulfophenyl]benzo[e]benzotriazole-7-sulfonic acid |
InChI |
InChI=1S/C24H17N3O6S2/c28-34(29,30)19-11-12-21-18(14-19)9-13-22-24(21)26-27(25-22)23-15-20(35(31,32)33)10-8-17(23)7-6-16-4-2-1-3-5-16/h1-15H,(H,28,29,30)(H,31,32,33)/b7-6+ |
Clé InChI |
YQFDOKPYHNBWES-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)S(=O)(=O)O)N3N=C4C=CC5=C(C4=N3)C=CC(=C5)S(=O)(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)S(=O)(=O)O)N3N=C4C=CC5=C(C4=N3)C=CC(=C5)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




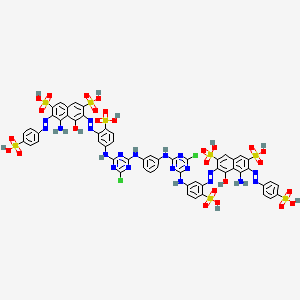
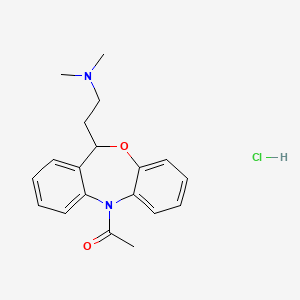
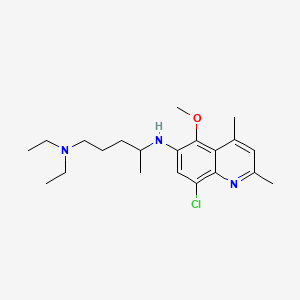
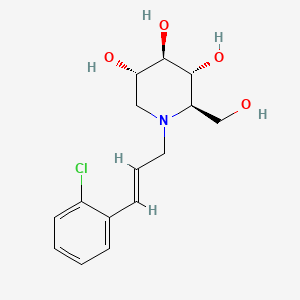


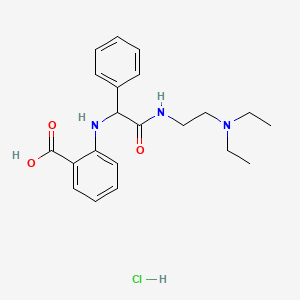
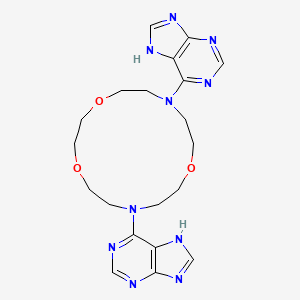
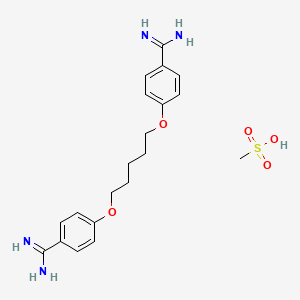
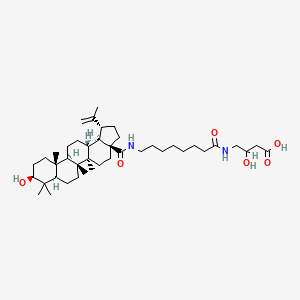
![1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine](/img/structure/B12746890.png)

